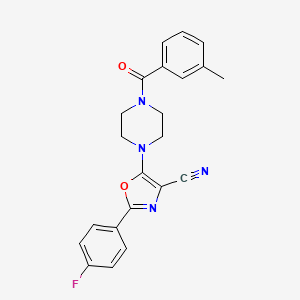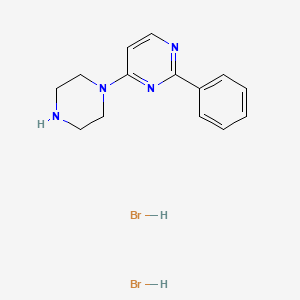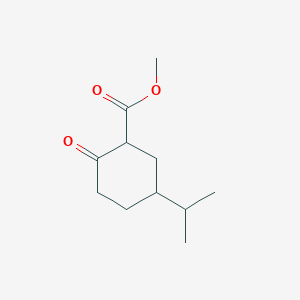
(E)-3-hexyl-5-(((2-methoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-hexyl-5-(((2-methoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one, also known as MitoQ, is a synthetic antioxidant compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a derivative of coenzyme Q10 (CoQ10), a naturally occurring antioxidant in the body, and has been shown to selectively target the mitochondria, the energy-producing organelles in cells, thereby protecting them from oxidative damage.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiazolidine derivatives, such as the compound , have been studied for their potential antimicrobial activity. The presence of the thiazolidine ring is known to enhance pharmacological properties, making these compounds suitable for combating various bacterial and fungal infections . Research has shown that similar compounds exhibit significant action against microbes, which could be further explored for the development of new antimicrobial agents.
Cancer Research
Compounds with thiazolidine motifs have been evaluated for their anti-cancer properties. They have shown potent activity against a variety of cancer cell lines, suggesting a potential role in the development of new anticancer drugs . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
DNA Binding Studies
The structural configuration of thiazolidine derivatives allows them to interact with DNA, which is crucial for understanding their role in gene expression and mutation processes. Such interactions can be harnessed for gene therapy and the design of drugs targeting specific DNA sequences .
Drug Design and Development
Due to their favorable drug-like properties, thiazolidine derivatives are considered promising candidates in drug design. They obey the rules of drug-likeness, which include parameters like solubility, permeability, and stability, making them suitable for further development into therapeutic agents .
Organometallic Chemistry
The compound’s ability to form complexes with metals can be utilized in organometallic chemistry for catalysis, including biodiesel formation, and organic synthesis. These complexes have diverse applications ranging from industrial processes to pharmaceuticals .
Anti-inflammatory and Neuroprotective Agents
Thiazolidine derivatives exhibit anti-inflammatory properties, which can be beneficial in the treatment of chronic inflammatory diseases. Additionally, they have shown neuroprotective effects, suggesting a potential use in managing neurodegenerative disorders .
Antioxidant Properties
The sulfur atom in the thiazolidine ring contributes to the antioxidant properties of these compounds. Antioxidants are vital in preventing oxidative stress, which is implicated in various diseases, including aging and cancer .
Green Chemistry Applications
The synthesis of thiazolidine derivatives aligns with the principles of green chemistry, which aims to reduce the environmental impact of chemical processes. The methods used to synthesize these compounds are designed to be more sustainable and eco-friendly .
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with dna . They have also been associated with alpha1-adrenergic receptors , which play a significant role in various neurological conditions .
Mode of Action
Similar compounds have been found to interact with dna in an intercalative binding mode . This means that the compound inserts itself between the base pairs in the DNA helix, which can disrupt the DNA’s normal function .
Biochemical Pathways
Similar compounds have been found to induce apoptosis due to mitochondrial dysfunction and the increase of reactive oxygen species (ros) . This suggests that the compound may affect pathways related to cell death and oxidative stress .
Pharmacokinetics
Similar compounds have been found to have acceptable pharmacokinetic profiles , suggesting that this compound may also have suitable ADME properties for therapeutic use .
Result of Action
Similar compounds have been found to cause cellular death and apoptosis due to their interaction with cell membranes and the promotion of dna oxidative damage . This suggests that this compound may have similar effects .
Action Environment
The stability of similar compounds under acidic, alkaline, and aqueous conditions has been noted , suggesting that this compound may also be stable under a variety of environmental conditions .
Eigenschaften
IUPAC Name |
3-hexyl-4-hydroxy-5-[(2-methoxyphenyl)iminomethyl]-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S2/c1-3-4-5-8-11-19-16(20)15(23-17(19)22)12-18-13-9-6-7-10-14(13)21-2/h6-7,9-10,12,20H,3-5,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDILWARQJUEIIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=C(SC1=S)C=NC2=CC=CC=C2OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-hexyl-5-(((2-methoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2975782.png)
![3-[(4-Chlorophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B2975785.png)

![N-(4-ethoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2975789.png)

![5-[2-Furanyl(4-morpholinyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2975792.png)
![2-[(Tert-butoxy)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2975793.png)
![N-cyano-4-fluoro-N-({7-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methyl)-3-nitroaniline](/img/structure/B2975794.png)



![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2975801.png)
